molecular formula C16H14FNO2 B268638 N-[2-(allyloxy)phenyl]-4-fluorobenzamide

N-[2-(allyloxy)phenyl]-4-fluorobenzamide

Cat. No.: B268638
M. Wt: 271.29 g/mol
InChI Key: AWOKEYMLVKKOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)phenyl]-4-fluorobenzamide is a benzamide derivative featuring a 4-fluorophenyl group attached to the amide nitrogen and a 2-allyloxy substituent on the aromatic ring. This compound is of interest in medicinal chemistry for its structural versatility, which allows for modifications to optimize pharmacological properties such as solubility, target affinity, and bioavailability .

Properties

Molecular Formula

C16H14FNO2

Molecular Weight

271.29 g/mol

IUPAC Name

4-fluoro-N-(2-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C16H14FNO2/c1-2-11-20-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h2-10H,1,11H2,(H,18,19)

InChI Key

AWOKEYMLVKKOPI-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-[3-(allyloxy)phenyl]-4-methoxybenzamide (): The allyloxy group is at the meta (3rd) position instead of the ortho (2nd) position. The benzamide substituent is methoxy (-OCH₃) instead of fluoro (-F). This difference could influence binding interactions in biological systems, such as enzyme inhibition or receptor modulation .
  • N-[4-(allyloxy)phenyl]-4-chlorobenzamide (): The allyloxy group is at the para (4th) position, reducing steric hindrance compared to the ortho-substituted target compound.

Functional Group Variations

  • 4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide ():

    • Replaces the allyloxy-phenyl group with a piperazine-ethyl chain containing a 2-methoxyphenyl moiety.
    • The piperazine group introduces basicity and hydrogen-bonding capability, which could improve solubility and central nervous system (CNS) penetration. This structural variation is common in neuroactive compounds targeting serotonin or dopamine receptors .
  • N-[4-(2-aminoethyl)phenyl]-4-fluorobenzamide (): Features an aminoethyl group at the para position of the phenyl ring. The primary amine (-NH₂) increases hydrophilicity and provides a site for conjugation or salt formation, which may enhance water solubility and pharmacokinetic profiles .

Structural and Physicochemical Data Comparison

Compound Name Benzamide Substituent Phenyl Substituent Yield (%) Notable Properties
N-[2-(allyloxy)phenyl]-4-fluorobenzamide 4-Fluoro 2-Allyloxy N/A Potential steric hindrance, moderate lipophilicity
N-[3-(allyloxy)phenyl]-4-methoxybenzamide 4-Methoxy 3-Allyloxy N/A Antifungal activity, electron-rich ring
N-[4-(allyloxy)phenyl]-4-chlorobenzamide 4-Chloro 4-Allyloxy N/A High lipophilicity, metabolic stability concerns
FZ2 () 4-Fluoro 4-Dithiarsinan 53 High yield, arsenic-containing core
FZ5 () 4-Fluoro 2-Dithiarsinan 25 Low yield, steric challenges

Key Findings and Implications

Substituent Position : Ortho-substituted derivatives (e.g., target compound, FZ5) often exhibit lower synthetic yields due to steric effects, whereas para-substituted analogs (e.g., FZ2) are more accessible .

Electronic Effects: Fluorine’s electron-withdrawing nature may enhance stability but reduce electron density compared to methoxy or amino groups, impacting target binding .

Biological Relevance : Allyloxy groups in ortho or meta positions (e.g., ) show promise in antifungal applications, suggesting the target compound could be optimized for similar uses .

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